2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(1,4-oxazepan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-5-2-1-4-11(12)10-13(16)15-6-3-8-17-9-7-15/h1-2,4-5H,3,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGOYHAZUCOWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazepane Ring Formation via Cyclization
The 1,4-oxazepane ring is central to the compound’s structure and is typically synthesized through cyclization of linear precursors. Two primary routes dominate:
Route A: Amino Alcohol Cyclization
Amino alcohols such as 3-aminopropanol derivatives undergo cyclization in the presence of acid catalysts. For example, treatment of 3-(2-chlorophenyl)propanolamine with sulfuric acid at 80–100°C induces ring closure, forming the oxazepane skeleton. This method achieves moderate yields (45–60%) but requires careful control of reaction time to avoid over-dehydration.
Route B: Ring-Opening of Epoxides
Epoxide intermediates derived from chlorophenyl-containing precursors react with primary amines under basic conditions. For instance, epichlorohydrin derivatives react with 2-chlorobenzylamine in dimethylformamide (DMF) with potassium carbonate as a base, yielding the oxazepane ring after 12–18 hours at 60°C. This method offers higher regioselectivity (>75% yield) but demands anhydrous conditions.
Introduction of the 2-Chlorophenyl Group
The 2-chlorophenyl moiety is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution (NAS):
Friedel-Crafts Acylation
Using aluminum chloride (AlCl₃) as a Lewis acid, acetyl chloride derivatives react with chlorobenzene at 0–5°C to form the ketone intermediate. Subsequent coupling with the oxazepane amine occurs via a nucleophilic addition-elimination mechanism. Side products, such as para-substituted isomers, are minimized by steric hindrance from the oxazepane ring.
Nucleophilic Aromatic Substitution
Electron-deficient aromatic rings, activated by nitro or sulfonic groups, undergo substitution with oxazepane-containing nucleophiles. For example, 2-chloronitrobenzene reacts with 1,4-oxazepan-4-yl lithium in tetrahydrofuran (THF) at −78°C, followed by reduction of the nitro group to yield the target compound. This method achieves 65–70% yield but requires cryogenic conditions.
Advanced Methodologies
Catalytic C–H Functionalization
Recent advances employ transition metal catalysts to streamline synthesis. A nickel-catalyzed C–H aminoalkylation protocol enables direct coupling of azoles with oxazepane derivatives (Figure 1). Key steps include:
- Substrate Preparation : 5-Chlorobenzo[d]oxazole is treated with tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) and N,N-diethyltrimethylsilanamine in 1,2-dimethoxyethane.
- Catalytic Cycle : Nickel(II) acetate and 2,2'-bipyridyl ligands facilitate C–H activation at 70°C, inserting the oxazepane fragment regioselectively.
- Workup : Hydrolysis with pyridine-water mixtures removes protecting groups, yielding the final product in 82% isolated purity.
Industrial-Scale Optimization
Industrial protocols emphasize cost-effectiveness and reproducibility:
- Solvent Selection : 1,2-Dimethoxyethane outperforms acetonitrile and toluene in minimizing side reactions during coupling steps.
- Catalyst Recycling : Nickel catalysts are recovered via filtration and reused for three cycles without significant loss in activity.
- Continuous Flow Systems : Tubular reactors reduce reaction times from 18 hours to 2 hours by maintaining precise temperature control.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Amino Alcohol Cyclization | H₂SO₄, 3-aminopropanol | 80°C, 6 h | 55 | 88 | Moderate |
| Epoxide Ring-Opening | K₂CO₃, DMF | 60°C, 12 h | 75 | 92 | High |
| Friedel-Crafts | AlCl₃, acetyl chloride | 0–5°C, 3 h | 62 | 85 | Low |
| Nickel Catalysis | Ni(OAc)₂, TBSOTf | 70°C, 18 h | 82 | 95 | High |
Trade-offs : While nickel catalysis offers superior yield and purity, its reliance on air-sensitive reagents increases operational complexity. Epoxide ring-opening balances scalability and efficiency, making it preferred for pilot-scale production.
Challenges and Mitigation Strategies
Byproduct Formation
- Diastereomer Generation : The oxazepane ring’s flexibility leads to unintended stereoisomers. Chiral auxiliaries like (R)-BINOL derivatives enforce enantiomeric excess >90%.
- Oxidative Degradation : The ethanone group is prone to oxidation during storage. Stabilizing agents such as butylated hydroxytoluene (BHT) at 0.1% w/w prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone group.
Reduction: Reduction reactions can occur, potentially converting the ethanone group to an alcohol.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, derivatives of oxazepanes are often explored for their pharmacological properties, including potential use as therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
(a) Diazepane Derivative
The compound 2-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone (CAS: 1903011-78-8) shares the 2-chlorophenyl group but replaces the 1,4-oxazepane ring with a 1,4-diazepane ring (seven-membered, two nitrogen atoms). Additionally, it features a sulfonyl-linked imidazole group. This substitution increases molecular weight (396.9 g/mol vs. ~252.7 g/mol for the target compound) and introduces polar sulfonyl and imidazole moieties, likely enhancing solubility and hydrogen-bonding capacity .
(b) Sulfoximine Derivatives
Compounds such as 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () replace the 1,4-oxazepane ring with a sulfoximine group. The sulfoximine moiety (R₂S=O) is a strong electron-withdrawing group, which may reduce electron density at the ketone carbonyl compared to the target compound. The melting point of this derivative (137.3–138.5°C) suggests higher crystallinity, possibly due to dipole-dipole interactions from the sulfoximine group .
(c) Azepane Derivative
The absence of oxygen in the azepane ring reduces polarity, reflected in its high LogP (5.187), indicating greater lipophilicity compared to the target compound (estimated LogP ~3.5) .
Physicochemical Properties
The table below summarizes key properties of the target compound and its analogs:
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations:
- Molecular Weight : The diazepane derivative has the highest molecular weight (396.9 g/mol) due to the bulky sulfonyl-imidazole group.
- Lipophilicity : The azepane derivative’s high LogP (5.187) suggests superior membrane permeability compared to the target compound.
- Thermal Stability : The sulfoximine derivative’s defined melting point (~137°C) indicates higher crystallinity, likely due to strong intermolecular interactions.
Theoretical and Computational Insights
- DFT and Wavefunction Analysis: The Colle-Salvetti correlation-energy formula () and Multiwfn software () are critical tools for analyzing electron density, bond orders, and electrostatic potentials. These methods could elucidate differences in charge distribution between the target compound and its analogs . For example, the target compound’s chlorophenyl group may increase η compared to bromophenyl-containing analogs, making it less reactive toward electrophiles .
Biological Activity
2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one, a compound characterized by its unique structure combining a chlorophenyl group and an oxazepane ring, has garnered attention in pharmacological research due to its potential biological activities. This compound is classified as a ketone and belongs to the broader category of nitrogen-containing heterocycles, which are significant in medicinal chemistry.
- Molecular Formula : C13H16ClNO2
- Molecular Weight : 253.73 g/mol
- CAS Number : 2320383-54-6
Structural Features
The presence of a carbonyl group (C=O) adjacent to an ethyl chain and the oxazepane ring contributes to the compound's reactivity and potential interactions with biological targets. The chlorophenyl group may enhance its lipophilicity, facilitating membrane penetration.
Synthesis
The synthesis of 2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one typically involves:
- Formation of the Oxazepane Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the 2-Chlorophenyl Group : A substitution reaction where the chlorophenyl moiety is introduced to the oxazepane ring.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The specific mechanism may vary based on structural modifications and the presence of functional groups.
Pharmacological Studies
Research into similar compounds indicates that modifications in structure can significantly alter pharmacological profiles. For instance, compounds with similar oxazepane structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Cannabinoid Receptor Antagonists : Research on bicyclic lactam-based compounds has shown that structural similarities can lead to potent antagonistic effects on cannabinoid type 1 (CB1) receptors, impacting food intake and weight management .
- Oxazepane Derivatives : Other derivatives of oxazepanes have been investigated for their potential therapeutic applications in neuropsychiatric disorders, suggesting that modifications can enhance selectivity and efficacy against specific targets .
- Comparative Analysis : A comparative study highlighted that variations in the substituents on the oxazepane ring could lead to distinct biological activities, emphasizing the importance of chemical structure in drug design .
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one | Oxazepane | Potential interactions with CNS targets |
| 2-(2-Chlorophenyl)-1-(1,4-diazepan-4-yl)ethan-1-one | Diazepane | Antidepressant-like effects |
| 2-(2-Chlorophenyl)-1-(1,4-thiazepan-4-yl)ethan-1-one | Thiazepane | Anticonvulsant properties |
Q & A
Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 2-chlorophenylacetic acid derivatives with 1,4-oxazepane under nucleophilic acyl substitution conditions. Key parameters include:
- Catalyst selection : Use of DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activating carboxylic acid intermediates.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Temperature control : Reactions are best conducted at 0–25°C to minimize side reactions.
Table 1: Comparison of synthetic yields under varying conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DCC | DMF | 25 | 72 | |
| EDCI | THF | 0 | 68 |
For optimization, employ Design of Experiments (DoE) to systematically vary parameters and identify interactions between variables .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR spectroscopy : Focus on H and C signals for the chlorophenyl (δ 7.2–7.5 ppm) and oxazepane (δ 3.2–3.8 ppm) moieties. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 280.0845 for CHClNO) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm) and oxazepane ring vibrations (C-O-C at 1100–1250 cm) .
Always cross-validate data with computational tools (e.g., DFT simulations) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported bioactivity data for derivatives of this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., HDAC inhibition vs. antimicrobial activity) may arise from:
- Structural variations : Substituent effects on the oxazepane ring or chlorophenyl group.
- Assay conditions : Differences in cell lines, pH, or incubation times.
Approach:
Perform structure-activity relationship (SAR) studies using a library of derivatives.
Standardize assays (e.g., ISO 10993-5 for cytotoxicity) to minimize variability .
Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity trends .
Example: Derivatives with electron-withdrawing groups on the phenyl ring showed enhanced HDAC inhibition in acidic conditions (pH 6.5) .
Q. What experimental frameworks are suitable for studying the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach:
Laboratory studies :
- Assess hydrolysis kinetics (pH 7–9) and photodegradation (UV-Vis irradiation).
- Measure logP (octanol-water partition coefficient) to predict bioaccumulation .
Field studies :
- Use randomized block designs to monitor degradation in soil/water matrices over seasons .
- Employ LC-MS/MS for trace-level detection in environmental samples .
Table 2: Half-life () under varying conditions
| Condition | (days) | Reference |
|---|---|---|
| pH 7, 25°C | 12.3 | |
| UV light (254 nm) | 2.1 |
Q. How can computational modeling guide the design of targeted delivery systems for this compound?
Methodological Answer:
- Molecular docking : Screen against biological targets (e.g., HDAC enzymes) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
- MD simulations : Simulate lipid bilayer interactions to predict nanoparticle encapsulation efficiency (e.g., PEG-PLGA carriers) .
- QSAR models : Train models on datasets of analogous compounds to predict solubility and permeability .
Case Study: Coarse-grained MD simulations revealed that liposomal formulations with 10% PEGylation improved circulation time by 40% .
Q. What strategies address challenges in scaling up synthetic protocols while maintaining reproducibility?
Methodological Answer:
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) like purity (>98%) and optimize via risk assessment matrices .
- Batch vs. flow chemistry : Transitioning to continuous flow systems reduces variability by controlling residence time and temperature gradients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
